molecular formula C12H23NO4 B174841 Boc-D-Leu-OMe CAS No. 133467-01-3

Boc-D-Leu-OMe

Cat. No. B174841
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-Leu-OMe” is a derivative of the amino acid Leucine, protected by a Boc (tert-butoxycarbonyl) group . The Boc group is a protective group used in organic synthesis. It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of Boc-D-Leu-OMe is similar to that of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester . Each molecule takes a similar open conformation in which the tert-butoxycarbonyl group and D-leucine isobutyl side chain are located facing parallel to each other .


Chemical Reactions Analysis

Boc-D-Leu-OMe, like other Boc-protected amino acids, can undergo various chemical reactions. For instance, it can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-D-Leu-OMe has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 .

Scientific Research Applications

Influence on Peptide Conformations

Boc-D-Leu-OMe has been studied for its influence on the conformation of peptides. In a study, it was found that the incorporation of D-Leu residues significantly impacts the helical structures of L-Leu-based-nonapeptides, affecting their conformations in both solution and crystalline states (Demizu et al., 2015). Similarly, the stereochemistry of a single amino acid, like D-Leu, has been observed to noticeably influence the properties and conformations of entire peptides, which has implications for the design of chemically and biologically relevant peptides (Li et al., 2013).

Helical Structure Formation

In another research, the use of Boc-D-Leu-OMe in peptides led to various helical structures. Peptides with equal amounts of L-Leu, D-Leu, and achiral Aib residues exhibited unique helical structures in both solution and crystalline states, demonstrating the significant role of D-Leu in determining peptide secondary structures (Demizu et al., 2015).

Beta-Hairpin Peptide Design

Boc-D-Leu-OMe has been used in designing beta-hairpin peptides. A study focusing on synthetic octapeptide design involving Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe showed promising results for modeling beta-sheet structures in organic solvents (Awasthi et al., 1995). This demonstrates the potential of Boc-D-Leu-OMe in designing peptides with specific secondary structures.

Structural Control in Peptides

Research has also delved into the structural control of peptides using Boc-D-Leu-OMe. For instance, the crystal structures of diastereomeric Leu-Leu-Aib-Leu-Leu-Aib peptides, synthesized using Boc-D-Leu-OMe, revealed distinct conformations like left-handed helical structures and S-shape turn structures, emphasizing the role of stereochemistry in peptide design (Demizu et al., 2010).

Safety And Hazards

Boc-D-Leu-OMe is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental release, avoid breathing vapors, mist, or gas . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The future directions of Boc-D-Leu-OMe could involve its use in peptide synthesis. For instance, a study has shown that Boc-protected peptides can be used in solution-phase peptide synthesis (SolPPS), where peptide bond formation occurs in a few minutes with high efficiency and no epimerization . This could potentially make Boc-D-Leu-OMe a valuable tool in the development of peptide-based therapeutics .

properties

IUPAC Name

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Leu-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Harrison - 2003 - search.proquest.com
… Monomers (RR)-14 and {R,S)~14 were prepared by the same procedure starting with Boc-D-Leu-OMe (/?)-ll. Monomers 17 with a 4-f-BuObenzyl side chain and Boc protecting group …
Number of citations: 2 search.proquest.com
BJ Moon - 1981 - search.proquest.com
… Following a procedure used earlier for DIBAL reduction of Boc-D-Leu-OMe, the methyl ester was reduced to the aldehyde with DIBAL in toluene. Because isovaleraldehyde has …
Number of citations: 2 search.proquest.com
BA Harrison, GL Verdine - Organic Letters, 2001 - ACS Publications
This report describes the parallel synthesis of all 16 stereoisomers of the cis-1,5 enediol module 1. Compounds 1 derive from 2 by silicon-tethered ring-closing metathesis. Such …
Number of citations: 64 pubs.acs.org

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